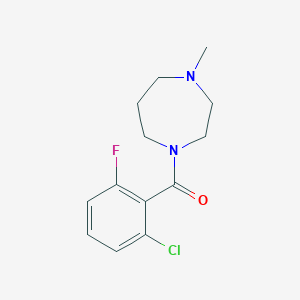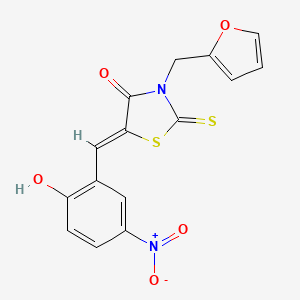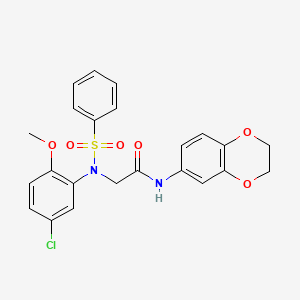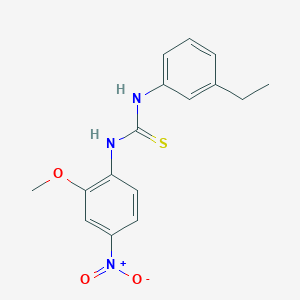
1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane
Vue d'ensemble
Description
1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane, also known as CFMDP, is a compound that belongs to the benzodiazepine family. It has been synthesized and studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor in the presence of GABA, a neurotransmitter that is involved in the inhibition of neuronal activity. By binding to the GABAA receptor, 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane increases the opening of the chloride ion channel, which leads to an influx of chloride ions into the neuron and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. It has also been shown to have anticonvulsant properties and can protect against seizures induced by various agents. 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has a relatively long half-life, which allows for sustained effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has several advantages for use in scientific research, including its high affinity and selectivity for the GABAA receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane also has some limitations, including its potential for abuse and addiction, its potential for side effects, and the need for careful dosing and monitoring.
Orientations Futures
There are several potential future directions for research on 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane, including the development of more selective and potent ligands for the GABAA receptor, the investigation of the potential therapeutic applications of 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane in the treatment of anxiety disorders, epilepsy, and other neurological disorders, and the exploration of the mechanisms underlying the biochemical and physiological effects of 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane. Additionally, future research could focus on the development of novel synthetic methods for 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane and related compounds.
Applications De Recherche Scientifique
1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has been studied for its potential use as a ligand for the GABAA receptor, which is a type of receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation. Studies have shown that 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has a high affinity for the GABAA receptor and can bind to it selectively.
Propriétés
IUPAC Name |
(2-chloro-6-fluorophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-16-6-3-7-17(9-8-16)13(18)12-10(14)4-2-5-11(12)15/h2,4-5H,3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDIEIORNWTNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(difluoromethoxy)-2-methylphenyl]-2-({4-[3-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)acetamide](/img/structure/B4676085.png)
![2,3-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4676087.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4676095.png)
![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4676109.png)

![methyl 4-[(3-methylbenzyl)oxy]benzoate](/img/structure/B4676128.png)

![3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4676137.png)
![N-(5-{[(3-bromobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B4676140.png)


![N-butyl-2-methoxy-N-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4676175.png)

